Spiro[2.4]heptan-6-ylmethanol
Description
Spiro[2.4]heptan-6-ylmethanol is a spirocyclic compound characterized by a bicyclic structure where two rings share a single carbon atom (the spiro atom). The numbering "2.4" indicates the ring sizes: a 2-membered ring fused to a 4-membered ring. The "-methanol" suffix denotes a hydroxymethyl (-CH2OH) substituent at the 6-position.
Properties
IUPAC Name |
spiro[2.4]heptan-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-7-1-2-8(5-7)3-4-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHZMQRPFZXGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.4]heptan-6-ylmethanol typically involves the cycloaddition reactions of cyclopropylmethanols and their derivatives. One common method includes the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield spiro[cyclopropane-1,9′-fluorene] .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halides, amines, or other substituted derivatives.
Scientific Research Applications
Spiro[2.4]heptan-6-ylmethanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Spiro[2.4]heptan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or enzyme inhibition activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Spiro[2.4]heptan-6-ylmethanol with analogous spirocyclic alcohols, focusing on structural variations, physicochemical properties, and commercial availability.
Key Structural Analogs
{5-Oxaspiro[2.4]heptan-6-yl}methanol (CAS 2059971-81-0)
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- Structure : Features an oxygen atom in the 5-position of the spiro system.
- Availability : Currently out of stock but listed with bulk order options (pricing upon request) .
- Data Gaps : Purity, storage conditions, and safety data are unspecified.
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol (CAS 1431322-86-9)
- Molecular Formula: C7H13NO
- Molecular Weight : 127.18 g/mol
- Structure : Contains a nitrogen atom in the 5-position (azaspiro).
- Properties: No data on melting/boiling points or density .
- Commercial Form : Available as a hydrochloride salt (e.g., Fluorochem’s product), though technical details require direct inquiry .
{1-Azaspiro[3.3]heptan-6-yl}methanol (CAS 2059950-11-5)
- Molecular Formula: C7H13NO
- Molecular Weight : 127.19 g/mol
- Structure : Aza-substituted spiro[3.3]heptane system (larger rings).
- Physical Form : Oil, stored at 4°C.
- Safety : Data unavailable; users must request SDS .
2-Oxaspiro[3.3]heptan-6-ylmethanol (CAS 1363380-95-3)
Comparative Data Table
Structural and Functional Insights
- Spiro[3.3] derivatives (e.g., {1-Azaspiro[3.3]heptan-6-yl}methanol) may offer greater conformational flexibility, influencing solubility and biological activity .
- Heteroatom Influence: Oxygen-containing analogs (e.g., {5-Oxaspiro[2.4]heptan-6-yl}methanol) likely have higher polarity than nitrogen-containing variants, impacting boiling points and chromatographic behavior . Nitrogen substitution introduces basicity, as seen in (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride, which may enhance solubility in acidic conditions .
- Commercial and Safety Considerations: Bulk availability varies; {5-Oxaspiro[2.4]heptan-6-yl}methanol is temporarily unavailable, while 2-Oxaspiro[3.3]heptan-6-ylmethanol has multiple suppliers . Safety data gaps (e.g., for {1-Azaspiro[3.3]heptan-6-yl}methanol) necessitate direct inquiries to manufacturers .
Biological Activity
Spiro[2.4]heptan-6-ylmethanol is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and various applications in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 142.19556 g/mol. Its structure consists of a spirocyclic framework that includes a six-membered ring fused to a four-membered ring, which contributes to its distinct spatial interactions and reactivity profiles.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties, particularly against the Hepatitis B virus (HBV). For instance, one derivative showed moderate anti-HBV activity with an effective concentration (EC50) value of 0.12 ± 0.02 μM, indicating significant potency without cytotoxic effects on HepG2 cells up to 100 μM .
Anticancer Activity
The anticancer potential of spiro compounds has been explored extensively. A study indicated that spiro compounds derived from the spiro[2.4]heptane core demonstrated inhibitory effects on various cancer cell lines, including HCT116 (human colon carcinoma) and PC3 (prostate carcinoma). The half-maximal inhibitory concentration (IC50) values ranged from 49.72 µM to 101 µM across different cell lines, showcasing their potential as anticancer agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding facilitated by its hydroxyl groups. These interactions can modulate enzyme activities and influence metabolic pathways, making it a valuable compound for further research in drug development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Spiro[2.4]heptane | Non-hydroxylated | Less reactive; limited biological applications |
| Spiro[3.4]octan-6-ol | Larger ring system | Different reactivity; potential for varied applications |
| Spiro[2.5]octan-6-ol | Different ring sizes | Affects reactivity; varied biological properties |
Case Studies and Research Findings
- Antiviral Research : A study focused on synthesizing a novel carbocyclic nucleoside based on the spiro[2.4]heptane structure found promising results against HBV, reinforcing the compound's potential in antiviral therapies .
- Anticancer Screening : In vitro assays have shown that spiro compounds can inhibit cell proliferation in multiple cancer types, suggesting their application in developing new anticancer drugs. The structure-activity relationship (SAR) analysis indicated that modifications in the spirocyclic framework could enhance efficacy against specific cancer cell lines .
- Mechanistic Studies : Investigations into the interaction mechanisms revealed that spirocyclic compounds could alter enzymatic activities through competitive inhibition or allosteric modulation, providing insights into their therapeutic applications in metabolic disorders and cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Spiro[2.4]heptan-6-ylmethanol, and how should it be characterized?
- Answer : Synthesis involves multi-step organic reactions, including cyclization and functional group modification. Key steps may include the use of selective coupling agents or catalysts to form the spirocyclic core. Characterization should employ 1H and 13C NMR spectroscopy (e.g., Varian HA-100 spectrometer) to confirm structural integrity, with iterative computational analysis to resolve coupling constants . Fourier-transform infrared spectroscopy (FTIR) can verify the presence of the methanol group (-OH stretch ~3200–3600 cm⁻¹). For purity assessment, combine with HPLC or mass spectrometry .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Answer : Store in anhydrous ethanol or methanol at 4°C in amber glass vials to minimize light exposure. Avoid prolonged contact with atmospheric oxygen by using inert gas (N₂/Ar) purging. Stability studies for similar spiro compounds recommend monitoring via periodic NMR to detect decomposition (e.g., oxidation of the methanol group) .
Advanced Research Questions
Q. How can discrepancies in reported NMR spectral data for this compound be resolved?
- Answer : Contradictions in coupling constants or chemical shifts often arise from conformational flexibility or solvent effects. Use selective proton decoupling and 2D NMR techniques (e.g., COSY, HSQC) to assign signals unambiguously. Compare experimental data with density functional theory (DFT)-calculated shifts for the lowest-energy conformers . For example, the spirocyclic system’s ring strain may cause unexpected upfield/downfield proton environments .
Q. What computational approaches predict the reactivity of the methanol group in this compound?
- Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies (BDEs) for the -OH group, predicting susceptibility to oxidation or esterification. Thermodynamic data (e.g., ΔfH°gas = 238 kJ/mol for analogous spiro compounds) can guide reaction feasibility . Molecular dynamics simulations may further assess solvation effects in polar solvents .
Q. How does the methanol group influence supramolecular interactions with amines?
- Answer : The -OH group can participate in hydrogen bonding or act as a recognition site. Study interactions via UV-Vis titration (e.g., λmax shifts in spiro compounds upon amine binding) and isothermal titration calorimetry (ITC) to quantify binding constants. For mechanistic insights, use FTIR to track changes in -OH stretching frequencies .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with computational models and literature data for analogous spiro systems (e.g., Spiro[2.4]hepta-4,6-diene ).
- Experimental Design : Include control experiments (e.g., inert atmosphere for synthesis/storage) and replicate measurements to address variability in spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
